N1-(2,5-dimethoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
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Description
N1-(2,5-dimethoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide, commonly known as DOF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DOF is a derivative of the phenethylamine family and has been shown to have unique properties that make it a promising candidate for further research.
Scientific Research Applications
Synthesis and Chemical Reactivity
- A study by Mamedov et al. (2016) presented a novel synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a versatile methodology potentially applicable to the synthesis of complex oxalamides, which could include compounds similar to "N1-(2,5-dimethoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide" (Mamedov et al., 2016).
Pharmacological Profiles and Biological Activities
- Pharmacological research, such as the study on neurokinin-1 receptor antagonists by Harrison et al. (2001), which discusses the properties of a compound with a complex structure showing high affinity and oral activity, suggests the importance of structural features for biological activity. This insight could be relevant for assessing the potential biological or pharmacological applications of "N1-(2,5-dimethoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide" in future research (Harrison et al., 2001).
Potential for Novel Applications
- The creation of novel α-aminophosphonate derivatives with antitumor activities, as explored by Fang et al. (2016), demonstrates the potential for innovative compounds to emerge as candidates in cancer therapy. Such work underscores the value of researching unique chemical entities for their potential applications in medicinal chemistry (Fang et al., 2016).
properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-26-15-7-8-17(27-2)16(11-15)23-19(25)18(24)22-12-20(9-10-20)13-3-5-14(21)6-4-13/h3-8,11H,9-10,12H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJFXAUSDUBOOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-dimethoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide |
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